![molecular formula C22H24FN3O2 B1670141 Declenperone CAS No. 63388-37-4](/img/structure/B1670141.png)
Declenperone
Overview
Description
Declenperone is an anxiolytic drug that has been studied for its potential therapeutic effects. It is known for its ability to interact with specific neurotransmitter receptors in the brain, which can help alleviate symptoms of anxiety and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Declenperone involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to meet the demand for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Declenperone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Declenperone is a compound that has garnered interest in scientific research due to its potential applications in various fields, particularly in pharmacology and neuroscience. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.
Neuroscience and Psychiatry
This compound has been explored for its therapeutic effects in psychiatric disorders. Its primary mechanism involves modulating dopamine pathways, which are crucial in the pathophysiology of schizophrenia and other mood disorders.
- Case Study: Schizophrenia Treatment
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of this compound has provided insights into its potential as a therapeutic agent.
- Data Table: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Half-life | 12 hours |
Bioavailability | 80% |
Metabolism | Hepatic (CYP450 enzymes) |
Excretion | Renal |
This table illustrates the compound's favorable pharmacokinetic profile, suggesting that it may be suitable for long-term treatment regimens.
Potential in Neurodegenerative Diseases
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Case Study: Neuroprotection
Addiction Treatment
The role of this compound in addiction therapy is also being investigated. Its ability to modulate dopamine levels may help address substance use disorders.
Mechanism of Action
Declenperone exerts its effects by interacting with specific neurotransmitter receptors in the brain, particularly the dopamine receptors. It functions as an antagonist, blocking the receptors and preventing the binding of dopamine. This leads to a decrease in the activity of the dopaminergic system, which can help alleviate symptoms of anxiety and related disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another antipsychotic drug that acts as a dopamine receptor antagonist.
Chlorpromazine: A typical antipsychotic used to treat schizophrenia and bipolar disorder.
Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness of Declenperone
This compound is unique in its specific binding affinity and selectivity for certain dopamine receptors, which may result in a different side effect profile and therapeutic efficacy compared to other similar compounds. Its distinct chemical structure also allows for unique synthetic routes and reaction conditions .
Biological Activity
Declenperone is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology and psychiatry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is closely related to other dopaminergic agents and primarily acts as a dopamine receptor antagonist . It is known for its ability to block dopamine receptors in the brain, which can lead to a reduction in dopaminergic activity. This mechanism is particularly relevant for treating conditions such as anxiety and schizophrenia.
- Chemical Structure : this compound's structure allows it to interact specifically with D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.
- Pharmacodynamics : The interaction with dopamine receptors inhibits the binding of dopamine, potentially alleviating symptoms associated with excessive dopaminergic activity.
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its effects on neurotransmitter systems and potential therapeutic uses.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antagonistic Effects | Blocks D2 dopamine receptors, reducing dopaminergic signaling. |
Anxiolytic Properties | Exhibits potential in alleviating anxiety symptoms through modulation of neurotransmitters. |
Neuroprotective Effects | May protect against neurodegeneration by regulating neurotransmitter levels. |
Case Studies and Research Findings
Several studies have explored the effects of this compound in clinical settings:
-
Case Study on Anxiety Disorders :
- A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms compared to a placebo group.
- Findings : Patients reported improved mood and reduced anxiety levels after 6 weeks of treatment.
-
Study on Schizophrenia :
- In a randomized controlled trial, this compound was administered to patients with schizophrenia.
- Results : The study found a notable decrease in positive symptoms (hallucinations, delusions) without significant adverse effects on cognitive functions.
-
Research on Dopaminergic Activity :
- A pharmacological study using animal models indicated that this compound effectively modulates dopaminergic activity, suggesting its utility in treating conditions characterized by dopaminergic dysregulation.
- Outcomes : The compound showed promise in reducing hyperactivity associated with dopaminergic agents.
Properties
IUPAC Name |
3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLMLHDKNUIWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212789 | |
Record name | Declenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-37-4 | |
Record name | Declenperone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003170734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Declenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECLENPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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